Cyclohexyl 3-methoxyphenyl ketone
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Overview
Description
Cyclohexyl 3-methoxyphenyl ketone is an organic compound belonging to the class of aromatic ketones. It is characterized by a cyclohexyl group attached to a 3-methoxyphenyl ketone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 3-methoxyphenyl ketone can be synthesized through several methods. One common method involves the reaction of cyclohexanecarbonyl chloride with 3-methoxyphenol in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the ketone .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3-methoxyphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Cyclohexyl 3-methoxyphenyl ketone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclohexyl 3-methoxyphenyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and potential biological activities .
Comparison with Similar Compounds
- Cyclohexyl 2-hydroxyphenyl ketone
- Cyclohexyl 4-hydroxyphenyl ketone
- Cyclohexyl 3-hydroxyphenyl ketone
Comparison: Cyclohexyl 3-methoxyphenyl ketone is unique due to the presence of the methoxy group at the 3-position on the aromatic ring. This substitution can influence the compound’s electronic properties and reactivity compared to its hydroxyl-substituted analogs. The methoxy group can donate electron density through resonance, potentially affecting the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
cyclohexyl-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAHXULHWQCQLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642585 |
Source
|
Record name | Cyclohexyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-05-7 |
Source
|
Record name | Cyclohexyl(3-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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